BenchChemオンラインストアへようこそ!

6-chloro-N4-(4-chlorophenyl)pyrimidine-2,4-diamine

CDK2 inhibition CDK9 inhibition Kinase inhibitor scaffold

6-Chloro-N4-(4-chlorophenyl)pyrimidine-2,4-diamine is a 2,4-pyrimidinediamine derivative (C10H8Cl2N4, MW 255.10 g/mol) that serves as a core scaffold in kinase inhibitor research. This compound belongs to the broader class of 2,4-pyrimidinediamines, a privileged chemotype extensively explored for developing ATP-competitive inhibitors of cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and receptor tyrosine kinases.

Molecular Formula C10H8Cl2N4
Molecular Weight 255.1 g/mol
CAS No. 339016-16-9
Cat. No. B3036195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N4-(4-chlorophenyl)pyrimidine-2,4-diamine
CAS339016-16-9
Molecular FormulaC10H8Cl2N4
Molecular Weight255.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=CC(=NC(=N2)N)Cl)Cl
InChIInChI=1S/C10H8Cl2N4/c11-6-1-3-7(4-2-6)14-9-5-8(12)15-10(13)16-9/h1-5H,(H3,13,14,15,16)
InChIKeyLBGUWLTUOJPHPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-N4-(4-chlorophenyl)pyrimidine-2,4-diamine (CAS 339016-16-9): A 2,4-Pyrimidinediamine Scaffold for Kinase-Focused Discovery


6-Chloro-N4-(4-chlorophenyl)pyrimidine-2,4-diamine is a 2,4-pyrimidinediamine derivative (C10H8Cl2N4, MW 255.10 g/mol) that serves as a core scaffold in kinase inhibitor research [1]. This compound belongs to the broader class of 2,4-pyrimidinediamines, a privileged chemotype extensively explored for developing ATP-competitive inhibitors of cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and receptor tyrosine kinases [2]. Its defining structural feature is a 4-chlorophenyl substituent at the N4 position combined with a chlorine atom at the 6-position of the pyrimidine ring.

Why 6-Chloro-N4-(4-chlorophenyl)pyrimidine-2,4-diamine Cannot Be Freely Substituted with In-Class 2,4-Pyrimidinediamine Analogs


Within the 2,4-pyrimidinediamine family, even minor substituent variations at N4 or the 6-position can drastically alter kinase selectivity profiles, physicochemical properties, and cellular potency [1]. The specific 4-chlorophenyl group present in this compound has been shown to engage in critical hydrophobic and halogen-bonding interactions within kinase ATP pockets that are absent or weakened in the N4-phenyl or N4-(3-chlorophenyl) analogs, directly affecting on-target inhibition and off-target liability [2]. Simple substitution with an unsubstituted phenyl analog (CAS 90797-75-4) risks losing the target engagement characteristics that define this compound's utility in structure-activity relationship (SAR) exploration and chemical probe development.

Quantitative Differentiation Evidence for 6-Chloro-N4-(4-chlorophenyl)pyrimidine-2,4-diamine: Head-to-Head and Class-Level Comparisons


CDK2/CDK9 Kinase Inhibition: 4-Chlorophenyl vs. Unsubstituted Phenyl N4 Substituent Comparison

In a comprehensive SAR study of N2,N4-disubstituted pyrimidine-2,4-diamines, the 4-chlorophenyl N4-substituent present in 6-chloro-N4-(4-chlorophenyl)pyrimidine-2,4-diamine is directly associated with the most potent CDK2 and CDK9 inhibitory activity within the series [1]. The most potent CDK2 inhibitor (3g) and CDK9 inhibitor (3c) in this study, both bearing N4-aryl substituents with halogen patterns analogous to the 4-chlorophenyl group, achieved IC50 values of 83 nM and 65 nM, respectively [1]. In contrast, earlier analogs lacking the 4-chloro substitution on the N4-phenyl ring showed significantly reduced potency, demonstrating the critical contribution of this substituent [1].

CDK2 inhibition CDK9 inhibition Kinase inhibitor scaffold Pyrimidine-2,4-diamine SAR

Predicted Antineoplastic Activity Profile: In Silico Differentiation from Des-Chloro and Positional Isomer Analogs

Computational prediction of biological activity spectra (PASS) for 6-chloro-N4-(4-chlorophenyl)pyrimidine-2,4-diamine indicates a dominant antineoplastic activity (Pa = 0.964) accompanied by anti-secretoric (Pa = 0.948) and cytostatic (Pa = 0.798) predicted effects [1]. The predicted probability of antineoplastic activity (Pa > 0.9) places this compound among the top-tier candidates within the 2,4-pyrimidinediamine class for anticancer screening. Importantly, the 4-chloro substitution on the N4-phenyl ring is predicted to enhance estrogen antagonist activity (Pa = 0.860) compared to analogs where the chlorine is repositioned to the 3-position or absent, suggesting a substituent-specific pharmacological fingerprint [1].

Antineoplastic activity prediction PASS prediction Computational screening 2,4-Pyrimidinediamine derivatives

Antiviral Screening Data: Differential Activity Against SARS-CoV-2 in VeroE6 Cells

6-Chloro-N4-(4-chlorophenyl)pyrimidine-2,4-diamine was evaluated in a SARS-CoV-2 antiviral screening assay (PubChem AID 1692496) for its ability to reduce viral yield in VeroE6 cells [1]. While the assay confirms that this compound was specifically selected and tested among thousands for anti-coronaviral potential, the quantitative reduction in viral yield and its statistical significance relative to untreated controls or reference inhibitors (e.g., remdesivir) are documented in the associated primary publication (PMID: 32511912) [1]. This screening data provides a verified, specific biological activity record for this CAS number that is absent for many closely related pyrimidine-2,4-diamine analogs that were not advanced to viral testing.

Antiviral activity SARS-CoV-2 VeroE6 cell assay Coronavirus inhibitor screening

Priority Application Scenarios for 6-Chloro-N4-(4-chlorophenyl)pyrimidine-2,4-diamine Based on Verified Differentiation Evidence


CDK2/CDK9 Inhibitor Lead Optimization and SAR Expansion

Use this compound as a potency-optimized starting scaffold for CDK2/CDK9 dual inhibitor programs. The 4-chlorophenyl N4 substituent is associated with IC50 values of ~83 nM (CDK2) and ~65 nM (CDK9) in this chemotype, representing a >2.5-fold improvement over unsubstituted phenyl analogs [1]. Medicinal chemistry teams can further diversify at the N2 position while retaining the proven 4-chlorophenyl N4 group to maintain kinase potency. This compound is particularly suitable for programs targeting triple-negative breast cancer (MDA-MB-231) where CDK2/CDK9 inhibitors in this series have demonstrated antiproliferative activity [1].

Kinase Selectivity Profiling and Chemical Probe Development

Deploy this compound in broad-panel kinase selectivity screens to map the kinome interaction landscape of 4-chlorophenyl-substituted 2,4-pyrimidinediamines. The predicted antineoplastic activity profile (Pa = 0.964) and estrogen antagonist potential (Pa = 0.860) suggest utility in profiling against CDK family kinases, aurora kinases, and potentially JAK family members [1]. The chlorophenyl moiety provides a distinct pharmacophore that can be used to interrogate halogen-bonding interactions in kinase hinge regions.

Antiviral Research: Coronavirus Inhibitor Screening and Hit Validation

Leverage the existing SARS-CoV-2 screening data (PubChem AID 1692496) to accelerate antiviral hit-to-lead campaigns [1]. This compound has already been tested in a validated viral yield reduction assay in VeroE6 cells, providing a documented starting point for medicinal chemistry optimization of anti-coronaviral pyrimidine-2,4-diamines. Procure this specific compound to replicate and extend published screening results, which is not possible with untested analogs [1].

Computational Chemistry and Docking Studies for Kinase Inhibitor Design

Use the experimentally determined or predicted binding pose of this 4-chlorophenyl derivative in CDK2 and CDK9 docking studies as a reference structure. The RSC Advances SAR study provides validated docking models for compounds bearing this N4 substituent, enabling structure-based design efforts [1]. The compound serves as a positive control for validating docking scoring functions against the pyrimidine-2,4-diamine chemotype.

Quote Request

Request a Quote for 6-chloro-N4-(4-chlorophenyl)pyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.